molecular formula C14H27AlO5 B3119189 C14H27AlO5 CAS No. 24772-51-8

C14H27AlO5

Cat. No.: B3119189
CAS No.: 24772-51-8
M. Wt: 302.34 g/mol
InChI Key: FNZMQCYGPHUYMI-UHFFFAOYSA-M
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Description

Aluminum di(sec-butoxide)acetoacetic ester chelate (ASB, CAS 24772-51-8) is a coordination complex with the molecular formula C₁₄H₂₇AlO₅ and a molecular weight of 302.34 g/mol . It is widely recognized as a precursor for synthesizing alumina nanofibers (ANFs) via electrospinning, producing materials with hierarchical porosity (mesopores: 2–50 nm; macropores: >50 nm) and high Lewis acidity (~0.70 µmol/m² NH₃-TPD) . These properties make ASB-derived ANFs ideal for catalytic applications, particularly in dehydration reactions and as supports for metal nanoparticles .

Properties

CAS No.

24772-51-8

Molecular Formula

C14H27AlO5

Molecular Weight

302.34 g/mol

IUPAC Name

aluminum;bis(butan-2-olate);4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1

InChI Key

FNZMQCYGPHUYMI-UHFFFAOYSA-M

Isomeric SMILES

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C

Canonical SMILES

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C

Origin of Product

United States

Biological Activity

Aluminum di(sec-butoxide)acetoacetic ester chelate (CAS No. 24772-51-8) is a chemical compound notable for its applications in materials science and potential biological activities. This compound, with the molecular formula C14H27AlO5C_{14}H_{27}AlO_5, has garnered attention due to its unique properties and roles in various chemical processes.

Research indicates that aluminum di(sec-butoxide)acetoacetic ester chelate exhibits significant biological activity, particularly in the formation of alumina nanostructures that can influence cellular interactions. The compound's ability to form stable chelates enhances its reactivity and potential for bioactivity. Studies have shown that aluminum compounds can interact with biological systems, influencing cellular processes such as proliferation and apoptosis.

Case Studies

  • Nanofiber Production :
    • A study demonstrated the synthesis of alumina nanofibers from aluminum di(sec-butoxide)acetoacetic ester chelate. These nanofibers exhibited high surface area and acidity, which are critical for catalytic applications and potential biomedical uses. The total acidity measured was approximately 0.70μmol/m20.70\,\mu mol/m^2, indicating significant catalytic potential .
  • Alumina Aerogels :
    • Research published in the Journal of Materials Chemistry highlighted the synthesis of high-surface-area alumina aerogels using this compound. The resulting aerogels showed enhanced thermal stability and mechanical properties, making them suitable for various applications, including drug delivery systems .
  • Cellular Interaction Studies :
    • Investigations into the interaction of aluminum-based compounds with cellular membranes have revealed that aluminum di(sec-butoxide)acetoacetic ester chelate can alter membrane permeability, potentially affecting drug absorption and efficacy .

Comparative Analysis

PropertyAluminum di(sec-butoxide)acetoacetic Ester ChelateOther Aluminum Compounds
Molecular FormulaC14H27AlO5C_{14}H_{27}AlO_5Varies
Surface AreaHigh (as nanofibers/aerogels)Generally lower
Acidity0.70μmol/m20.70\,\mu mol/m^2Varies
StabilityHigh thermal stabilityVaries
Biological Interaction PotentialSignificantVaries

Synthesis Techniques

The synthesis of aluminum di(sec-butoxide)acetoacetic ester chelate involves several methods, including sol-gel processes and self-propagating combustion techniques. These methods allow for controlled synthesis of alumina with desired properties, which are crucial for its biological applications.

Toxicological Studies

While aluminum compounds are often scrutinized for their potential toxicity, studies suggest that aluminum di(sec-butoxide)acetoacetic ester chelate may have a lower toxicity profile compared to other aluminum salts when used in controlled amounts. However, further research is necessary to fully understand its safety profile in biological systems.

Future Directions

Future research should focus on:

  • In vivo studies : Evaluating the biological effects of aluminum di(sec-butoxide)acetoacetic ester chelate in living organisms.
  • Drug Delivery Applications : Investigating its potential as a carrier for targeted drug delivery systems.
  • Environmental Impact : Assessing the environmental implications of using this compound in various industrial applications.

Scientific Research Applications

Key Applications

  • Thin Film Preparation
    • Description: Aluminum di(sec-butoxide)acetoacetic ester chelate is extensively used in creating thin films for optical coatings and electronic devices. It acts as a precursor in sol-gel processes, allowing for the controlled deposition of materials on substrates.
    • Case Study: Research indicates that this compound is used alongside lithium acetate and titanium(IV) ethoxide to prepare lithium aluminum titanium phosphate thin films on glass substrates . These films exhibit properties beneficial for applications in electronics and optics.
  • Nanostructured Materials
    • Description: The compound plays a significant role in the production of nanostructured materials, particularly alumina (Al2O3) nanofibers.
    • Case Study: A study demonstrated that Al2O3 nanofibers prepared from aluminum di(sec-butoxide)acetoacetic ester chelate exhibited high surface area and acidity, essential for catalytic applications. These nanofibers were produced using electrospinning techniques, resulting in a non-woven network with macropores . The total acidity was measured at approximately 0.70 µmol/m², indicating their potential as effective catalysts.
  • Catalysis
    • Description: The compound's properties make it suitable for catalysis in chemical reactions. Its acidic sites enhance the chemical transformation of adsorbed molecules.
    • Case Study: Research utilizing temperature-programmed desorption (TPD) techniques has shown that aluminum di(sec-butoxide)acetoacetic ester chelate-derived materials can serve as effective catalysts due to their tunable acidity . This characteristic is crucial in processes such as hydrocarbon cracking and other catalytic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum di(isopropoxide)acetoacetic ester chelate (CAS 14782-75-3)

Molecular Formula : C₁₂H₂₃AlO₅; Molecular Weight : 274.29 g/mol .

Key Differences:
Property ASB (CAS 24772-51-8) Aluminum di(isopropoxide)acetoacetic ester chelate
Density 1.03 g/cm³ 1.05 g/mL
Acidity (NH₃-TPD) 0.70 µmol/m² Not reported
Porosity Hierarchical (meso/macro) Limited data
Primary Applications Catalysis (ANFs) Gel inks, coatings, crosslinking agents
Thermal Stability Stable up to >200°C Flash point: 50°C (lower stability)

Structural Impact :

  • The sec-butoxide groups in ASB provide steric bulk compared to the smaller isopropoxide substituents, influencing precursor decomposition kinetics during electrospinning and final fiber morphology .
  • ASB-derived ANFs exhibit higher Lewis acidity due to optimized coordination geometry, enhancing catalytic performance in acid-driven reactions like dehydration .

Other Aluminum Chelates

Aluminum ethoxide (CAS 555-75-9):
  • Formula : C₆H₁₅AlO₃; lacks acetoacetic ester ligands.
  • Applications : Primarily used for sol-gel synthesis of alumina, but produces materials with lower surface area (~150 m²/g) and fewer acid sites compared to ASB-derived ANFs .
Aluminum acetylacetonate (CAS 13963-57-0):

Catalytic Performance and Porosity

Acidity and Active Sites

  • ASB : Dominant Lewis acid sites (confirmed via pyridine-IR) with total acidity ~0.70 µmol/m², critical for adsorbing reactants like ammonia .
  • Isopropoxide analog: No NH₃-TPD data available, but its lower steric hindrance may reduce acid site accessibility .

Porosity and Surface Area

  • ASB generates ANFs with BET surface areas >200 m²/g and hierarchical pores, enabling efficient mass transfer in catalytic reactions .
  • Comparative studies with boehmite-derived alumina show ASB ANFs have 30% higher mesoporosity, enhancing reactant diffusion .

Q & A

Q. Advanced Research Focus

  • NH₃-TPD : Quantifies total acidity (0.70 µmol/m² for ASB ANFs) and distinguishes weak/medium acid sites .
  • IR Spectroscopy with Pyridine Probe : Confirms Lewis acid dominance via pyridine adsorption bands (1440–1460 cm⁻¹) .
  • DFT Modeling : Predicts NH₃ desorption kinetics, aligning with experimental TPD data to estimate activation energies (~80–120 kJ/mol) .

How can researchers resolve discrepancies between experimental and computational data in ASB-based catalyst studies?

Advanced Research Focus
Discrepancies in acid site quantification (e.g., NH₃-TPD vs. DFT) arise from:

  • Physisorption vs. Chemisorption : DFT models often exclude physisorbed NH₃, requiring experimental calibration .
  • Surface Heterogeneity : Computational models assume ideal γ-Al₂O₃ surfaces, while real ANFs contain defects. Hybrid models incorporating surface irregularities improve accuracy .

What strategies mitigate precursor incompatibility in ASB-based hybrid catalysts (e.g., Pd-Al₂O₃)?

Advanced Research Focus
Ethanol-induced reduction of Pd²⁺ during electrospinning can be mitigated by:

  • Microfluidic Mixing : Prevents premature Pd-ASB interaction by combining precursors just before electrospinning .
  • Post-Anneasing Deposition : Depositing Pd via wet impregnation after ANF formation avoids redox interference .

Can solvent systems for ASB electrospinning be optimized for greener synthesis?

Advanced Research Focus
While DMF-ethanol is standard, water-ethanol systems show promise for eco-friendly processing. Challenges include:

  • Viscosity Control : Higher water content reduces spinnability; optimizing ASB concentration (e.g., 10–15 wt%) is critical .
  • Fiber Integrity : Rapid solvent evaporation in water-ethanol may require additives (e.g., PVP) to stabilize jets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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